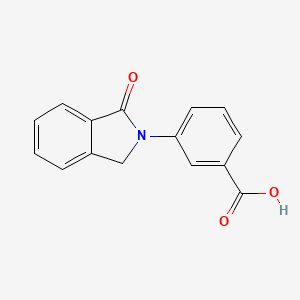

3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Description

3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid (C₁₅H₁₁NO₃; MW 253.26) is a benzoic acid derivative featuring a 1-oxo-isoindoline moiety fused to the aromatic ring at position 2. The isoindolinone core consists of a six-membered benzene ring fused to a five-membered lactam ring, where the carbonyl group at position 1 contributes to its planar, conjugated structure. This compound is notable for its role in medicinal chemistry, particularly in designing enzyme inhibitors and molecular glues, as its structural framework allows for diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) .

Key physicochemical properties include a melting point >250°C (exact value unspecified in evidence) and solubility in polar aprotic solvents, attributed to its carboxylic acid group. Its synthesis typically involves condensation reactions between substituted benzaldehydes and amines, followed by oxidative cyclization .

Properties

IUPAC Name |

3-(3-oxo-1H-isoindol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-14-13-7-2-1-4-11(13)9-16(14)12-6-3-5-10(8-12)15(18)19/h1-8H,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIXOQAKBDGAOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401227748 | |

| Record name | 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401227748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4770-70-1 | |

| Record name | 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4770-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401227748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Procedure

- Precursor Preparation : H₂cbal (0.500 g, 2.242 mmol) is dissolved in 15 mL of water.

- Metal Coordination : Zn(ClO₄)₂·6H₂O (0.417 g, 1.119 mmol) in 10 mL water is added dropwise over 15 minutes.

- Cyclization : The mixture is stirred for 2 hours at 20°C, yielding a colorless solution.

- Workup : Rotary evaporation isolates the product, which is washed with methanol, diethyl ether, and hexane. Recrystallization from water affords the pure compound in 90% yield.

Characterization Data

- ¹H NMR (D₂O) : δ 7.51–7.73 (m, 4H, aromatic), 4.54 (s, 2H, isoindol-CH₂), 3.89 (t, 2H, -CH₂-), 2.79 (t, 2H, -CH₂-).

- ¹³C NMR : 171.56 ppm (C=O, isoindol), 177.21 ppm (COOH).

This method highlights the role of Zn²⁺ in facilitating cyclization via coordination to the carboxylate and amine groups. Adapting this protocol to 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid would require substituting H₂cbal with a benzoic acid-containing precursor.

Chlorosulfonyl Isocyanate (CSI)-Based One-Pot Synthesis

Recent advancements employ chlorosulfonyl isocyanate (CSI) for constructing isoindolinones under mild conditions. A 2025 study synthesized derivatives from 2-benzoylbenzoic acid using CSI and alcohols.

General Protocol

- Activation : 2-Benzoylbenzoic acid (1.0 eq) and trifluoroacetic acid (catalytic) in dichloromethane are treated with CSI (1.1 eq) for 2 hours.

- Nucleophilic Addition : Alcohols (ROH, 1 mL) are added, and stirring continues for 1 hour.

- Isolation : After solvent removal, purification via TLC (ethyl acetate/hexane, 1:4) yields products.

Substrate Scope and Yields

| Alcohol (ROH) | Product Yield (%) |

|---|---|

| Ethanol | 95 |

| n-Propanol | 92 |

| 2-Propanol | 90 |

| Cyclohexanol | 86 |

While this study focused on sulfonate esters, replacing ROH with a benzoic acid derivative could directly yield this compound. The method’s metal-free conditions and scalability (≤95% yield) make it industrially viable.

Phthalic Anhydride Condensation

A 2021 methodology utilized phthalic anhydride to synthesize isoindoline-1,3-diones via condensation with N-arylbenzenecarboximidamides.

Synthetic Route

- Reagent Mixing : N-Arylbenzenecarboximidamide (1.0 eq) and phthalic anhydride (1.0 eq) are heated in benzene.

- Cyclization : Boiling for 6 hours forms 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione in 84% yield.

- Acid Formation : Conducting the reaction at 25°C instead yields 2-((phenyl(phenylimino)methyl)carbamoyl)benzoic acid (97%).

Adaptability to Target Compound

Introducing a pre-formed benzoic acid group into the carboximidamide precursor could streamline the synthesis of this compound. The method’s high regioselectivity and minimal byproducts (e.g., <5% impurities) are advantageous.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Key Advantage | Limitation |

|---|---|---|---|---|

| Zinc Perchlorate | 90 | Aqueous, 20°C | High purity, scalable | Requires metal catalyst |

| CSI-Mediated | 86–95 | DCM, room temp | Metal-free, one-pot | Limited substrate scope |

| Phthalic Anhydride | 84–97 | Benzene, reflux | High regioselectivity | Toxic solvent (benzene) |

Chemical Reactions Analysis

Types of Reactions

3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Industry: Utilized in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic Acid (C₁₆H₁₁NO₄; MW 281.27)

- Structural Difference : Incorporates a 1,3-dioxoisoindoline group instead of 1-oxo-isoindoline.

- Impact : The additional ketone group enhances hydrogen-bonding capacity, leading to higher crystallinity (MDL: MFCD00418210) and altered solubility. This compound’s CAS number (106352-01-6) and ChemSpider ID (482624) reflect its distinct chemical identity .

- Applications : Used in polymer chemistry and as a precursor for photoactive materials due to its electron-deficient aromatic system.

2-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]benzoic Acid (C₁₈H₁₅NO₄S; MW 365.38)

- Structural Difference : Features a sulfanyl-propyl linker between the benzoic acid and dioxoisoindole groups.

- Impact : The sulfur atom introduces nucleophilic reactivity, enabling thioether bond formation. This compound (CAS 324779-92-2) exhibits higher molecular weight and lipophilicity (ZINC2315318), making it suitable for protease inhibition studies .

Thalidomide Congeners (e.g., EM12, EM136)

- EM12 Enantiomers :

- EM136 (3-(1,3-Dioxo-isoindol-2-yl)piperidine-2-one): The 1,3-dioxo group increases electrophilicity, enhancing reactivity with thiol groups in proteins.

Pharmacologically Relevant Derivatives

3-(1-Oxo-isoindol-2-yl)-3-(3-thienyl)propanoic Acid (C₁₄H₁₃NO₃S; MW 275.32)

- Structural Difference: Replaces the benzoic acid group with a thienyl-propanoic acid chain.

- Impact: The thiophene ring enhances electron delocalization, improving binding to metalloenzymes (e.g., matrix metalloproteinases). Priced at $399/500 mg (Santa Cruz Biotechnology), it is utilized in cancer research .

Methyl 3-(1-oxo-isoindol-2-yl)propanoate (C₁₂H₁₃NO₃; MW 219.24)

- Structural Difference : Esterified carboxylic acid group.

- Impact : Increased cell permeability due to esterification, making it a prodrug candidate. MDL number MFCD12095007 indicates industrial-scale availability .

Structural and Crystallographic Insights

Hydrogen-Bonding Networks

- Target Compound : Forms intermolecular O—H···O and N—H···O bonds, stabilizing its crystal lattice (as seen in analogous structures) .

- 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic Acid : Sulfur participation in hydrogen bonding (S—H···O) results in tighter packing (density ~1.5 g/cm³) compared to the target compound .

π-π Interactions

- 2-[1-(3-Oxo-benzofuran-1-yl)benzimidazol-2-yl]benzoic Acid: Exhibits π-π stacking between benzimidazole and phthalide rings (distance 3.58 Å), reducing solubility in non-polar solvents .

Structure-Activity Relationships (SAR)

- Oxidation State : 1-Oxo vs. 1,3-dioxo groups modulate electrophilicity and hydrogen-bond acceptor capacity.

- Chirality : S-Enantiomers (e.g., EM12) show higher bioactivity due to complementary binding pockets in proteins .

- Linker Flexibility: Propanoic acid chains (vs. rigid benzoic acid) enhance conformational adaptability for target engagement .

Biological Activity

3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

The compound this compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁NO₃ |

| Molecular Weight | 253.253 g/mol |

| CAS Number | 4770-70-1 |

| Purity | ≥95% |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . A study explored the synthesis of organotin complexes derived from this compound and evaluated their in vitro efficacy against various microbial strains, including:

- Candida albicans

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The results showed that these complexes displayed significant antifungal and antibacterial activities, suggesting that the isoindole moiety contributes to the antimicrobial properties of the compound .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.

- Interference with Nucleic Acid Synthesis : The structure may interact with DNA or RNA synthesis pathways.

- Modulation of Enzymatic Activity : Potential inhibition of key enzymes involved in microbial metabolism.

Study on Antifungal Activity

In a study published in Antimicrobial Agents and Chemotherapy, researchers synthesized several derivatives of benzoic acid incorporating the isoindole structure. They tested these compounds against fungal strains and reported that certain derivatives exhibited up to 80% inhibition of fungal growth at low concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.